Dichlorodenafil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

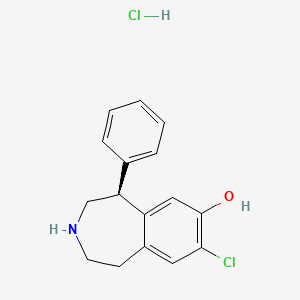

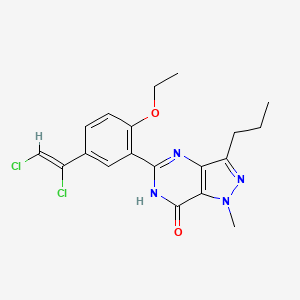

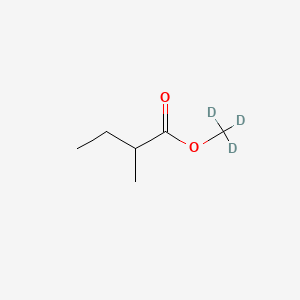

Dichlorodenafil is a compound with the molecular formula C19H20Cl2N4O2 . It is an analogue of sildenafil, which is not approved and has been found in dietary supplements .

Synthesis Analysis

The synthesis of this compound involves the use of POCl3-mediated chlorination of a readily available chloroacetyl compound followed by selective hydrolysis of the chloro-heterocycle function .Molecular Structure Analysis

The IUPAC name for this compound is 5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The exact mass of this compound is 406.0963313 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include POCl3-mediated chlorination and selective hydrolysis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 407.3 g/mol. It has one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds . The compound’s exact mass is 406.0963313 g/mol .Scientific Research Applications

An efficient synthesis method for Dichlorodenafil, an unapproved sildenafil analogue found in dietary supplements, has been developed. This synthesis helps confirm the structure of the illegal additive and aids regulatory agencies in identifying harmful erectile dysfunction drug analogues in herbal and dietary supplements (Kim et al., 2013).

The research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, has advanced rapidly. This review provides insights into 2,4-D's toxicology and mutagenicity, which might be relevant to understanding the broader class of dichloro compounds, including this compound (Zuanazzi et al., 2020).

Studies on plant morphology in greenhouse crops in relation to temperature control suggest a potential link to the effects of dichloro compounds like this compound on plant development and growth (Myster & Moe, 1995).

Dichloroacetate (DCA) has been investigated for its reversible demyelination effects in vitro, which could be relevant in understanding the neurotoxic effects of similar dichloro compounds (Felitsyn et al., 2007).

The protective effects of vitamins C and E on Dichlorvos-induced hepatotoxicity in rats have been studied, providing insights into the toxicity and potential mitigation strategies for dichloro compounds (Ogutcu et al., 2008).

Mechanism of Action

Target of Action

Dichlorodenafil is primarily an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5) . PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, this compound increases the levels of cGMP, leading to prolonged smooth muscle relaxation and vasodilation .

Mode of Action

This compound, like other PDE-5 inhibitors, works by binding to the PDE-5 enzyme and preventing it from breaking down cGMP . This results in increased cGMP levels, which in turn leads to prolonged smooth muscle relaxation and enhanced blood flow. This mechanism is particularly effective in the corpus cavernosum of the penis, improving erectile function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which then stimulates the production of cGMP. Under normal circumstances, PDE-5 breaks down cGMP. When this compound inhibits pde-5, cgmp levels remain high, leading to prolonged smooth muscle relaxation and increased blood flow .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .

Result of Action

The primary result of this compound’s action is the enhancement of erectile function . By inhibiting PDE-5 and thereby increasing cGMP levels, this compound promotes vasodilation and increases blood flow to the penis. This leads to improved erectile function and can help treat erectile dysfunction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the absorption of PDE-5 inhibitors, potentially impacting their efficacy . Additionally, liver or kidney impairment could affect the metabolism and excretion of the drug, potentially leading to increased side effects . .

Properties

IUPAC Name |

5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGSRGGXUFBMAP-RAXLEYEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446089-84-4 |

Source

|

| Record name | Dichlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the concerns surrounding the presence of Dichlorodenafil in dietary supplements?

A: The presence of this compound in dietary supplements raises significant concerns because it is an unapproved sildenafil analogue. This means it has not undergone rigorous testing for safety and efficacy like approved medications. The research paper highlights that this compound is being added to these supplements without providing users with appropriate toxicological or pharmacological information. [] This lack of transparency poses potential health risks to consumers who are unaware of the compound's presence or its potential side effects.

Q2: Why is the synthesis of this compound important for regulatory agencies?

A: The development of an efficient synthesis for this compound provides regulatory agencies with a critical tool: access to authentic standard samples. [] Having these samples allows agencies to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)